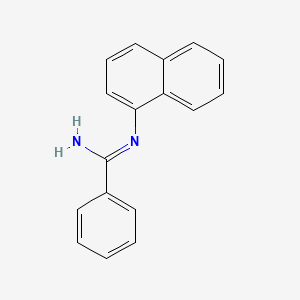

N'-(Naphthalen-1-yl)benzenecarboximidamide

描述

Contextualization within Imidamide Chemistry and Related Structural Classes

N'-(Naphthalen-1-yl)benzenecarboximidamide belongs to the class of compounds known as imidamide, which are a subset of the broader group of amidines. Amidines are characterized by the functional group RC(NR)NR₂, making them nitrogen analogues of carboxylic acids. The imidamide functional group is a significant structural motif in organic chemistry and medicinal chemistry due to its basicity and ability to participate in hydrogen bonding.

The synthesis of amidines can be achieved through various methods, including the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia (B1221849) or an amine. Another common route is the direct amination of nitriles, often facilitated by Lewis acids.

The chemical properties of this compound are presented in the table below, based on available data.

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂ |

| Molecular Weight | 246.31 g/mol |

| Melting Point | 137.6-138.2 °C |

| Boiling Point (Predicted) | 400.2 ± 28.0 °C |

| LogP | 4.45 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

This data is compiled from publicly available chemical databases.

Significance of the Naphthalen-1-yl and Benzenecarboximidamide Moieties in Chemical Biology Research

The structure of this compound incorporates two key moieties: the naphthalen-1-yl group and the benzenecarboximidamide group. Both of these structural components have established significance in the field of chemical biology.

The naphthalen-1-yl moiety is a bicyclic aromatic hydrocarbon fragment derived from naphthalene (B1677914). Naphthalene and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the naphthalene scaffold into a wide array of therapeutic agents. ekb.egnih.gov The biological activities associated with naphthalene-containing compounds are diverse and include:

Anticancer Activity : Naphthalene derivatives have been investigated as potent anticancer agents. For instance, some sulphonamide derivatives bearing a naphthalen-1-yl moiety have shown significant antiproliferative activity against cancer cell lines. nih.gov

Antimicrobial Activity : The naphthalene nucleus is a core component of several antimicrobial drugs. ekb.egijpsjournal.com Novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Anti-inflammatory Activity : Certain naphthalene derivatives have demonstrated anti-inflammatory properties. ekb.eg

Antiviral and Anticonvulsant Properties : The broad biological profile of naphthalene derivatives extends to potential antiviral and anticonvulsant applications. nih.gov

The benzenecarboximidamide moiety is a derivative of benzamidine (B55565), which is a well-known competitive inhibitor of serine proteases, a class of enzymes that play crucial roles in various physiological processes. The ability of the amidine group to mimic the protonated state of arginine or lysine (B10760008) residues allows it to interact with the active sites of these enzymes. The carboxamide group, a related functionality, is present in over 25% of known drugs, highlighting its importance in drug design. Carboxamide derivatives have been explored for a range of therapeutic applications, including as selective COX-II inhibitors for anti-inflammatory effects. nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

While extensive research has been conducted on the individual naphthalen-1-yl and benzenecarboximidamide moieties, dedicated studies on the combined molecule, this compound, are less prevalent in publicly accessible literature. The existing information primarily focuses on its synthesis and basic chemical characterization. lookchem.com

The current research landscape suggests a significant untapped potential for this compound. Based on the known biological activities of its constituent parts, several emerging trends and potential research directions can be postulated:

Enzyme Inhibition Studies : Given the relationship of the benzenecarboximidamide moiety to known enzyme inhibitors, a key area of investigation would be the screening of this compound against various enzyme classes, particularly serine proteases.

Antiproliferative and Cytotoxic Assays : The presence of the naphthalen-1-yl group strongly suggests that this compound could exhibit anticancer properties. Future research will likely involve evaluating its efficacy against a panel of cancer cell lines.

Antimicrobial Screening : The established antimicrobial potential of naphthalene derivatives provides a strong rationale for testing this compound against a broad spectrum of bacterial and fungal pathogens.

Development of Derivatives : The core structure of this compound serves as a scaffold for the synthesis of a library of related compounds. By modifying the substitution patterns on both the naphthalene and benzene (B151609) rings, it may be possible to fine-tune the biological activity and pharmacokinetic properties of these molecules.

Structure

2D Structure

属性

CAS 编号 |

607-54-5 |

|---|---|

分子式 |

C17H14N2 |

分子量 |

246.31 g/mol |

IUPAC 名称 |

N'-naphthalen-1-ylbenzenecarboximidamide |

InChI |

InChI=1S/C17H14N2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19) |

InChI 键 |

BUGOUEVKUGCTPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)N |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for N Naphthalen 1 Yl Benzenecarboximidamide and Complex Analogues

Modern Approaches in Benzenecarboximidamide Synthesis

The synthesis of benzenecarboximidamides, commonly known as benzamidines, has evolved significantly with the advent of modern organic chemistry. The direct nucleophilic addition of an amine to a nitrile is the most atom-economical route, though it often requires harsh conditions or activation of the nitrile. mdpi.com Traditional methods, such as the Pinner reaction, involve the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, which then reacts with an amine to yield the amidine. mdpi.com However, these methods often suffer from limitations such as poor functional group tolerance and the use of stoichiometric reagents.

Modern approaches focus on the development of more efficient and versatile catalytic systems. For instance, the direct preparation of N-substituted aryl amidines from nitriles and primary amines can be achieved through the activation of amines with a strong base. uoregon.edunih.gov This method has shown to be effective for a range of aryl amines and tolerates deactivated nitriles. nih.gov

Catalytic Transformations and Green Chemistry Principles in Imidamide Synthesis

Catalytic methods for amidine synthesis are at the forefront of green chemistry, aiming to reduce waste and improve energy efficiency. Transition metal catalysts, particularly copper and palladium, have been extensively explored for this purpose. A sustainable copper-catalyzed protocol for the preparation of amidines from amines and nitriles has been developed, utilizing oxygen as a green oxidant. mdpi.com This reaction proceeds smoothly under relatively mild conditions.

Lewis acids such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) have also been employed to mediate the solvent-free synthesis of N-aryl benzamidines from the corresponding amines and nitriles, offering moderate to good yields. researchgate.net Furthermore, water-soluble porphyrazinato copper(II) catalysts have been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water, presenting a highly green and selective synthetic route. researchgate.net

The principles of green chemistry are also embodied in the development of catalyst-free methods. For example, the reaction of enamines with azides can proceed under catalyst-free conditions to form sulfonyl amidines. organic-chemistry.org Additionally, microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields with reduced solvent usage.

Multi-component Reactions for Core Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of amidine derivatives. A mild, metal-free, three-component reaction of nitroalkene derivatives, dibromo amides, and amines provides access to N-acyl amidines. organic-chemistry.org Another notable example is a silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN₃, sodium sulfinate, and sulfonyl azide (B81097) to produce a variety of amidines. organic-chemistry.org

A catalyst-free, three-component synthesis of amidinomaleimides has been reported, involving the reaction of azidomaleimides with enamines generated in situ from aldehydes and secondary amines. acs.org These MCRs are highly convergent and adhere to the principles of atom and step economy, making them attractive for the synthesis of diverse libraries of amidine-containing compounds.

Regioselective and Stereoselective Synthesis of Naphthalen-1-yl Substituted Imidamides

The synthesis of N'-(Naphthalen-1-yl)benzenecarboximidamide presents a challenge in regioselectivity, as the naphthalene (B1677914) ring offers multiple positions for substitution. In the context of N-arylation of amidines, achieving regioselectivity is crucial. While specific studies on the regioselective synthesis of this compound are not abundant, general principles of N-arylation can be applied. For instance, in palladium-catalyzed N-arylation reactions, the regioselectivity is often governed by the steric and electronic properties of both the aryl halide and the amidine.

Stereoselectivity in amidines is also an important consideration, as they can exist as E/Z isomers. The interconversion between these isomers can be influenced by factors such as the nature of the substituents, the solvent, and the temperature. For N-sulfonyl amidines, methods for their regioselective synthesis from heterocyclic thioamides and sulfonyl azides have been developed. beilstein-journals.orgnih.gov These methods could potentially be adapted for the synthesis of this compound by employing a suitable naphthalenic thioamide precursor.

Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and characterization of synthetic compounds are critical steps to ensure their identity and purity. For this compound and its analogues, a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methodologies

Column chromatography is a widely used technique for the purification of amidines. core.ac.uk Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. For amidines, which can be basic, it is sometimes necessary to add a small amount of a base like triethylamine (B128534) to the eluent to prevent tailing on the silica gel column.

Affinity chromatography can also be a powerful tool for the purification of specific types of amidines. For example, benzamidine-based affinity media are used for the purification of serine proteases, which bind to the benzamidine (B55565) ligand. bvchroma.comtofflon-lifescience.com While not directly applicable to the purification of this compound itself, this highlights the potential for developing tailored affinity chromatography methods.

Crystallization and Polymorphism Control

Crystallization is a crucial technique for obtaining highly pure solid compounds and for determining their three-dimensional structure through X-ray diffraction. core.ac.uknih.gov The choice of solvent is critical for successful crystallization. A suitable solvent should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling.

Elucidation of Reaction Mechanisms and Chemical Reactivity of N Naphthalen 1 Yl Benzenecarboximidamide

Detailed Mechanistic Investigations of Imidamide Formation and Transformations

The formation of N'-(Naphthalen-1-yl)benzenecarboximidamide typically proceeds through the nucleophilic addition of naphthalen-1-amine to benzonitrile (B105546), often facilitated by a Lewis acid catalyst such as aluminum chloride. This process is analogous to the well-established Pinner reaction for the synthesis of amidines.

The reaction mechanism is initiated by the activation of the nitrile group through coordination with the Lewis acid, which significantly enhances the electrophilicity of the nitrile carbon. Subsequently, the lone pair of electrons on the nitrogen atom of naphthalen-1-amine attacks the activated nitrile carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers and elimination of the Lewis acid catalyst then yields the final this compound product.

Computational studies, particularly using Density Functional Theory (DFT), on related N-aryl benzamidine (B55565) systems have provided deeper insights into the transition states and intermediates involved. These studies suggest that the rate-determining step is often the initial nucleophilic attack of the amine on the nitrile-Lewis acid complex.

Transformations of this compound are characteristic of the amidine functional group. These include:

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the imidamide can hydrolyze to form benzamide (B126) and naphthalen-1-amine.

Acylation: The nitrogen atoms of the imidamide are nucleophilic and can be acylated by acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Alkylation can occur at either of the nitrogen atoms, leading to a mixture of N-alkylated products.

Cyclization Reactions: The imidamide moiety can serve as a key building block in the synthesis of various heterocyclic compounds, such as quinazolines and other fused-ring systems, through condensation reactions with appropriate bifunctional reagents.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, valuable insights can be gleaned from studies on analogous N-aryl benzamidines.

The rate of formation of this compound is significantly influenced by several factors:

Catalyst: The choice and concentration of the Lewis acid catalyst play a crucial role. Stronger Lewis acids generally lead to faster reaction rates by more effectively activating the nitrile.

Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, consistent with the Arrhenius equation.

The following table presents representative kinetic data for the formation of a related N-aryl benzamidine, illustrating the effect of the catalyst.

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| AlCl₃ | 4 | 85 |

| FeCl₃ | 6 | 78 |

| ZnCl₂ | 8 | 65 |

| None | 24 | <10 |

This data is illustrative for a generic N-aryl benzamidine synthesis and not specific to this compound.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The derivatization of this compound opens up avenues for the synthesis of a diverse range of compounds with potentially interesting chemical and biological properties. Novel reaction pathways and derivatization strategies often focus on the reactivity of the amidine core.

One area of exploration is the use of this compound as a ligand in coordination chemistry. The nitrogen atoms of the imidamide can chelate to metal ions, forming stable complexes with potential applications in catalysis and materials science.

Another strategy involves the transformation of the imidamide into other functional groups. For instance, oxidative rearrangement of N-substituted amidines can lead to the formation of carbodiimides, which are valuable reagents in organic synthesis. mdpi.com

Furthermore, multicomponent reactions involving this compound or its precursors can provide rapid access to complex molecular architectures. For example, a one-pot synthesis could involve the in-situ formation of the imidamide followed by a subsequent cyclization reaction with a third component. nih.gov

The following table summarizes some potential derivatization strategies for this compound.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Arylation | Aryl halide/boronic acid (with catalyst) | N,N'-Diaryl benzamidine |

| Heterocycle Synthesis | α,β-Unsaturated ketone | Pyrimidinone derivative |

| Metal Complexation | Transition metal salt (e.g., Pd(II), Cu(II)) | Amidine-metal complex |

| Oxidative Cyclization | Oxidizing agent (e.g., I₂) | Fused heterocyclic system |

Role of Substituents on Benzenecarboximidamide and Naphthalen-1-yl Moieties in Reactivity

The chemical reactivity of this compound can be finely tuned by the introduction of substituents on both the benzenecarboximidamide and the naphthalen-1-yl moieties. These substituents exert their influence through a combination of electronic and steric effects.

Electronic Effects:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) on the benzene (B151609) ring increase the electron density on the imidamide nitrogen atoms, enhancing their nucleophilicity and basicity. This would likely accelerate reactions where the imidamide acts as a nucleophile.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the benzene ring have the opposite effect, decreasing the nucleophilicity of the nitrogen atoms and making the imidamide carbon more electrophilic.

Substituents on the naphthalene (B1677914) ring also modulate the electronic properties of the molecule. An EDG on the naphthalene ring will increase the electron density on the naphthalen-1-amine precursor, making it a more potent nucleophile in the imidamide formation step. Conversely, an EWG will decrease its nucleophilicity.

Steric Effects:

Bulky substituents placed near the imidamide functional group can hinder the approach of reagents, thereby slowing down reaction rates. This is particularly relevant for ortho-substituents on the benzene ring or substituents at the 2- or 8-positions of the naphthalene ring.

The steric profile of the substituents can also influence the regioselectivity of reactions, such as alkylation, by favoring attack at the less sterically hindered nitrogen atom.

The Hammett equation can be used to quantify the electronic effects of substituents on the reaction rates and equilibrium constants of reactions involving this compound. A positive Hammett ρ value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest that electron-donating groups accelerate the reaction.

The following table provides a qualitative summary of the expected effects of substituents on the reactivity of this compound.

| Substituent Type (on Benzene Ring) | Effect on Amidine Nitrogen Nucleophilicity | Effect on Amidine Carbon Electrophilicity |

|---|---|---|

| Electron-Donating Group (e.g., -OCH₃) | Increase | Decrease |

| Electron-Withdrawing Group (e.g., -NO₂) | Decrease | Increase |

Advanced Theoretical and Computational Chemistry Studies of N Naphthalen 1 Yl Benzenecarboximidamide

High-Level Quantum Chemical Calculations on Electronic Structure and Bonding

High-level quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and bonding characteristics of N'-(Naphthalen-1-yl)benzenecarboximidamide. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net These calculations can reveal details about the distribution of electron density, molecular orbitals, and electrostatic potential.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. nih.gov These calculations are computationally more intensive but can provide more accurate descriptions of electron correlation effects, which are important for understanding the molecule's stability and reactivity. The insights from these studies are crucial for predicting the molecule's behavior in different chemical environments. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.

| Property | Value |

|---|---|

| Total Energy | -855.7 Hartree |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. Conformational analysis involves exploring the different spatial arrangements of the atoms in the molecule and their corresponding energies. nih.gov By systematically rotating the rotatable bonds, such as the C-N and C-C single bonds connecting the aromatic rings and the imidamide group, a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the transition states that connect them. This analysis can reveal the most likely shapes the molecule will adopt and the energy barriers between different conformations. Such studies are vital for understanding how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, complementing the static picture offered by quantum chemical calculations. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal how this compound behaves in a more realistic environment, such as in solution or interacting with a biological membrane.

These simulations can be used to study the conformational dynamics of the molecule, showing how it transitions between different shapes. mdpi.com Furthermore, MD is a powerful tool for investigating intermolecular interactions, such as hydrogen bonding and stacking interactions with other molecules, including solvent molecules or biological macromolecules. chemmethod.com Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and binding affinity to target proteins.

In Silico Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the chemical reactivity and selectivity of this compound. By analyzing the electronic properties calculated using DFT, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Furthermore, computational models can be used to simulate reaction mechanisms and calculate activation energies, providing insights into the feasibility and outcome of chemical reactions. beilstein-journals.org For instance, these methods can predict the regioselectivity of reactions on the naphthalene (B1677914) or benzene (B151609) rings. This predictive capability is highly valuable in the design of new synthetic routes and in understanding the molecule's metabolic fate. beilstein-journals.org

Computational Scaffold Analysis and Chemical Space Mapping for Naphthalen-1-yl Imidamides

The naphthalen-1-yl imidamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. ijpsjournal.comekb.eg Computational scaffold analysis involves systematically exploring the chemical space around this core structure to identify new derivatives with desired properties. This can be achieved by creating virtual libraries of related compounds and using computational tools to predict their properties, such as their binding affinity to a particular target or their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical space mapping visualizes the relationships between the chemical structures and their properties, helping to identify promising areas for new drug discovery efforts. By understanding the structure-activity relationships within the naphthalen-1-yl imidamide class, researchers can design new molecules with improved efficacy and safety profiles. evitachem.com

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Naphthalen 1 Yl Benzenecarboximidamide Analogues

Systematic Design and Synthesis of Derivatives for SAR Elucidation

The exploration of the structure-activity relationships (SAR) for N'-(Naphthalen-1-yl)benzenecarboximidamide hinges on the systematic design and synthesis of a library of analogues. This process involves strategic modifications of the core structure to probe the influence of various steric, electronic, and physicochemical properties on biological activity. The design strategy for derivatives typically focuses on three key regions of the molecule: the naphthalene (B1677914) ring, the benzene (B151609) ring, and the central carboximidamide linker.

The synthesis of these derivatives can be achieved through established chemical routes. A common method involves the reaction of 1-naphthylamine (B1663977) with a substituted benzoyl chloride to form an N-(naphthalen-1-yl)benzamide intermediate. nih.govresearchgate.net This reaction is often carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.govnih.gov The resulting amide can then be converted to the target carboximidamide. An alternative and more direct approach involves the reaction between a substituted benzonitrile (B105546) and naphthalene-1-amine, often facilitated by a Lewis acid catalyst. evitachem.com

For SAR elucidation, derivatives are designed to systematically vary key properties. Modifications to the benzene ring are common, where a range of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) are introduced at the ortho, meta, and para positions. This allows for a thorough investigation of how electronic effects and substituent positioning impact activity. nih.govrsc.org Similarly, substitutions can be made on the naphthalene ring to understand the spatial and electronic requirements in that region of the molecule. Preliminary SAR studies on related N-substituted benzamides have shown that the nature and position of substituents on the phenyl ring can be critical for biological activity. nih.govresearchgate.net For instance, certain substituents might enhance interactions with a biological target, while others could introduce steric hindrance or unfavorable electronic properties. researchgate.net

The data gathered from testing these systematically designed analogues allows for the development of a comprehensive SAR profile, as illustrated in the hypothetical data set below.

| Compound | Benzene Ring Substituent (R) | Hypothetical IC₅₀ (µM) | SAR Interpretation |

|---|---|---|---|

| 1 (Parent) | -H | 10.5 | Baseline activity |

| 2 | 4-Cl | 5.2 | Electron-withdrawing group at para position enhances activity |

| 3 | 4-OCH₃ | 15.8 | Electron-donating group at para position reduces activity |

| 4 | 2-Cl | 25.1 | Steric hindrance at ortho position is detrimental to activity |

| 5 | 3-NO₂ | 8.7 | Electron-withdrawing group at meta position is well-tolerated |

| 6 | 4-F | 6.1 | Small, electronegative group at para position is favorable |

This systematic approach provides crucial insights into the pharmacophore, identifying the key structural features required for optimal biological performance and guiding the design of more potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Related Imidamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For imidamide research, QSAR models can predict the activity of novel, unsynthesized analogues, thereby saving significant time and resources in the drug discovery process. frontiersin.orgnih.gov

The development of a robust QSAR model involves several key steps. frontiersin.org First, the two-dimensional (2D) or three-dimensional (3D) structures of the imidamide derivatives are generated and optimized to find their lowest energy conformation. frontiersin.org Subsequently, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features (e.g., shape, volume). nih.govnih.gov

Once the descriptors are calculated, statistical methods are employed to select the most relevant ones and build a predictive model. nih.gov Linear methods like Multiple Linear Regression (MLR) and non-linear methods such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM) are commonly used to create the mathematical equation that links the descriptors to the biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀). frontiersin.orgnih.govnih.gov The validity and predictive power of the resulting QSAR model are then rigorously assessed using internal and external validation techniques. researchgate.net

Studies on related amide and benzimidazole (B57391) derivatives have highlighted several classes of descriptors that are often important for biological activity. nih.govajchem-a.comnih.gov These findings suggest that a combination of steric, electronic, and hydrophobic factors likely governs the activity of this compound analogues.

| Descriptor Class | Example Descriptor | Typical Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer interactions |

| Steric/Topological | Molecular Volume | Indicates the importance of molecular size for fitting into a binding pocket. nih.gov |

| Hydrophobic | LogP | Correlates with membrane permeability and hydrophobic interactions with the target |

| Electrostatic | Dipole Moment | Reflects the polarity of the molecule, which is important for polar interactions. nih.gov |

| Quantum Chemical | Partial Charge on N/O atoms | Influences hydrogen bonding capacity |

Modern approaches increasingly utilize machine learning and deep learning algorithms for QSAR, which can capture complex, non-linear relationships within large datasets and improve the accuracy of predictive analytics. frontiersin.orgresearchgate.net These predictive models are invaluable tools for prioritizing the synthesis of the most promising candidates and for the virtual screening of large chemical libraries. nih.gov

Influence of Naphthalen-1-yl Substitution on Intermolecular Interactions

Crystallographic studies of closely related structures, such as N-(naphthalen-1-yl)benzamide, provide significant insights. nih.gov In this analogue, the dihedral angle between the naphthalene ring system and the phenyl ring is 86.63°, indicating a highly twisted, non-planar conformation. nih.gov This steric clash between the two aromatic systems, forced by the 1-position substitution on the naphthalene ring, is a defining structural feature. This twisted geometry will significantly affect how the molecule can present its functional groups (the imidamide nitrogen and hydrogen atoms) for interaction with a receptor binding site.

The naphthalene moiety itself is highly amenable to π-π stacking interactions. In the crystal structure of N-(1-Naphthyl)benzenesulfonamide, for instance, π-π interactions are observed between adjacent naphthyl groups of molecules stacked along a crystallographic axis. nih.gov These interactions, along with hydrogen bonds, are key drivers of the crystal packing. Perfluorohalogenated naphthalenes have also been studied for their ability to form π-hole stacking interactions, which are enhanced by the large aromatic system. rsc.org

Furthermore, the naphthalene ring system can participate in various non-covalent interactions that stabilize binding to a biological target. These can include hydrophobic interactions and van der Waals forces. The specific arrangement of functional groups in relation to the bulky naphthalene scaffold dictates the potential for forming directional interactions like hydrogen bonds. In N-(naphthalen-1-yl)benzamide, N—H⋯O hydrogen bonds link molecules into chains in the crystal lattice. nih.gov For the target imidamide, the N-H and imine nitrogen atoms provide sites for both hydrogen bond donation and acceptance, and their spatial orientation relative to the naphthalene group is crucial for specific intermolecular recognition.

| Parameter | Value/Description | Implication for this compound |

|---|---|---|

| Molecular Formula | C₁₇H₁₃NO | Structural analogue, lacking one nitrogen atom compared to the imidamide. |

| Dihedral Angle (Naphthalene-Phenyl) | 86.63 (5)° | A highly twisted conformation is expected, influencing receptor fit. |

| Primary Intermolecular Interaction | N—H⋯O Hydrogen Bonds | The imidamide group's N-H and imine N atoms will be key sites for H-bonding. |

| Secondary Interaction Potential | π-π stacking | The large naphthalene surface area promotes stacking interactions, influencing solubility and binding. nih.gov |

In solution, the thermodynamics of interactions involving naphthalene are complex, influenced by solvent structure and hydrophobic effects. epa.govresearchgate.net The presence of the naphthalen-1-yl group will therefore significantly impact the compound's solubility, lipophilicity, and how it interacts with biological macromolecules in an aqueous environment.

Scaffold Hopping and Bioisosteric Replacement Strategies in Imidamide Research

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization. researchgate.netnih.gov These techniques are used to discover novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the key interactions of the parent compound with its biological target.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboximidamide | 1,2,4-Oxadiazole | Mimics H-bond acceptor properties, enhances metabolic stability. nih.gov |

| 1,2,3-Triazole | Acts as a rigid linker, can be synthesized via "click chemistry". nih.gov | |

| Thioamide | Alters electronic properties and H-bonding capacity. nih.gov | |

| Trifluoroethylamine | Reduces basicity of adjacent amine and increases metabolic stability. drughunter.com |

Scaffold hopping is a more drastic modification, where the core structure (scaffold) of the molecule is replaced with a topologically different one, while the peripheral functional groups responsible for key binding interactions are preserved. uniroma1.it Starting from this compound, a scaffold hopping strategy would aim to replace the central benzene-C-N-naphthalene framework with a completely different core. The goal is to identify a new scaffold that orients the naphthalen-1-yl and phenyl groups in a similar spatial arrangement, allowing them to make the same crucial interactions with the target. researchgate.net This approach can lead to compounds with entirely novel intellectual property, different physicochemical properties, and potentially fewer off-target effects. nih.gov Computational methods, often based on shape similarity or pharmacophore matching, are frequently used to identify potential replacement scaffolds from virtual libraries. nih.gov

Mechanistic Studies of Biological Target Interactions and Biochemical Modulations by N Naphthalen 1 Yl Benzenecarboximidamide

Investigation of Binding Affinities and Molecular Recognition Events

Molecular recognition is a critical first step in the mechanism of action of any biologically active compound. Studies on analogues of N'-(Naphthalen-1-yl)benzenecarboximidamide have utilized molecular docking to predict and analyze binding affinities with their protein targets.

A notable example is the novel fungicide, N-(Naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), which has been studied for its inhibitory effects on the fungus Rhizoctonia solani. Reverse molecular docking simulations were employed to identify potential protein targets and to quantify the binding interactions. These studies revealed that NNPCN could effectively bind to several key proteins within the fungus. The binding was characterized by favorable free energy values, indicating spontaneous and stable complex formation. For instance, the interaction with a specific glucanase was mediated by van der Waals and electrostatic forces. The calculated free energies of binding for NNPCN with three of its potential protein targets are detailed in the table below.

| Target Protein ID | Free Energy of Binding (kJ·mol⁻¹) |

|---|---|

| AG1IA_06030 | -8.07 |

| AG1IA_04663 | -6.36 |

| AG1IA_09410 | -5.93 |

These findings highlight the ability of the naphthalen-1-yl moiety, in conjunction with a carboxamide or a related functional group, to participate in specific molecular recognition events with biological macromolecules. The negative free energy values are indicative of a strong binding affinity, which is a prerequisite for subsequent biological effects such as enzymatic inhibition.

Enzymatic Inhibition and Modulation Mechanisms by this compound Analogues

Building on the principles of molecular recognition, the functional consequence of binding is often the modulation of enzyme activity. Research on N-(Naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has demonstrated its capacity to inhibit key enzymes in R. solani, contributing to its fungicidal properties.

Physiological and biochemical tests have confirmed that NNPCN treatment leads to a significant reduction in the activity of several vital enzymes. One such enzyme is β-1,3-glucanase, which is crucial for cell wall metabolism in fungi. The inhibitory effect of NNPCN on this enzyme was found to be concentration-dependent. Another key enzyme inhibited by NNPCN is ATPase, leading to an insufficient supply of ATP and a slowdown in cellular metabolism. The following table summarizes the enzymatic inhibition data for NNPCN.

| Enzyme | NNPCN Concentration (μg/mL) | Enzyme Activity (U/mL or U/mg prot) | Percentage of Control Activity |

|---|---|---|---|

| β-1,3-glucanase | 40 | 115.23 U/mL | 79% |

| ATPase | 40 | 0.31 U/mg prot | 63% |

These findings demonstrate that analogues of this compound can act as effective enzyme inhibitors. The mechanism of inhibition likely involves the binding of the compound to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the enzyme from catalyzing its reaction.

Protein-Ligand Interaction Profiling and Structural Characterization of Complexes

To fully understand the basis of molecular recognition and enzymatic inhibition, detailed structural information of the protein-ligand complex is essential. X-ray crystallography provides atomic-level insights into these interactions. While the crystal structure of this compound in a complex with a biological target is not available, the structure of a closely related analogue, N-hydroxy-4-(naphthalen-1-yl)benzamide, has been determined in complex with Histone Deacetylase 8 (HDAC8). rcsb.org

This structure, available in the Protein Data Bank under the accession code 5FCW, reveals how the inhibitor binds to the active site of HDAC8. rcsb.orgebi.ac.uk The N-hydroxy-4-(naphthalen-1-yl)benzamide molecule occupies a specific sub-pocket within the enzyme, which is unique to this HDAC isoform. rcsb.org This offers a structural basis for the compound's isoform-specific inhibition. rcsb.org The hydroxamic acid moiety of the inhibitor coordinates with the zinc ion in the active site, a characteristic feature of many HDAC inhibitors. The naphthalen-1-yl group extends into a hydrophobic pocket, forming favorable van der Waals interactions with the protein residues.

The key interactions observed in the 5FCW crystal structure include:

Coordination: The hydroxamic acid group chelates the catalytic zinc ion.

Hydrogen Bonding: The inhibitor forms hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The naphthalene (B1677914) ring is buried in a hydrophobic pocket, contributing to the binding affinity.

This structural characterization provides a detailed blueprint of how a molecule with a naphthalen-1-yl benzamide (B126) scaffold can achieve potent and selective inhibition of a specific enzyme. These principles of protein-ligand interaction are likely to be applicable to this compound as well.

Exploration of Multi-Target Modulatory Activities

The ability of a single compound to interact with multiple biological targets is an increasingly recognized phenomenon in drug discovery. Analogues of this compound have shown indications of such multi-target activity.

The fungicidal agent N-(Naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been shown to have at least two distinct cellular targets in R. solani: the mitochondria and the cell wall. This suggests a multi-pronged mechanism of action, where the compound disrupts both energy metabolism and structural integrity of the fungal cell.

Furthermore, the HDAC8 inhibitor, N-hydroxy-4-(naphthalen-1-yl)benzamide, has also been predicted to interact with Arachidonate 5-lipoxygenase (5-LOX), another important enzyme involved in inflammatory pathways. This dual inhibitory activity could be beneficial in the context of diseases with complex pathologies.

The broader chemical space of naphthalene and benzamide derivatives is rich with examples of multi-target agents. For instance, certain benzamide derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for the potential treatment of Alzheimer's disease. Similarly, various naphthalimide derivatives have been investigated as multi-target antitumor agents that can induce apoptosis, autophagy, and ferroptosis. This growing body of evidence suggests that the this compound scaffold has the potential to be developed into multi-target modulators for various therapeutic areas.

Sophisticated Spectroscopic Analysis and Structural Characterization of N Naphthalen 1 Yl Benzenecarboximidamide

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone for elucidating the molecular structure of N'-(Naphthalen-1-yl)benzenecarboximidamide in solution and solid states.

1D NMR: ¹H NMR spectra would provide information on the chemical environment of all protons, including their number, connectivity, and electronic surroundings. Key signals would include distinct resonances for the protons on the naphthalene (B1677914) and benzene (B151609) rings, as well as signals for the N-H protons of the imidamide group. ¹³C NMR spectra would identify all unique carbon atoms, including the characteristic signal for the imidamide carbon (C=N).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would be crucial for unambiguously assigning all signals in the naphthalene and benzene systems.

Solid-State NMR: This technique could provide insights into the molecular structure and packing in the solid state, revealing information about polymorphism and intermolecular interactions that are not observable in solution.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

HRMS would be essential for confirming the elemental composition and assessing the purity of the compound. By providing a highly accurate mass measurement of the molecular ion, HRMS would verify the chemical formula, C₁₇H₁₄N₂. lookchem.com The fragmentation pattern observed in the mass spectrum (MS/MS) would further corroborate the proposed structure by showing the loss of specific fragments, such as the phenyl or naphthyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy would identify the key functional groups and offer insights into the compound's conformational properties.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations (typically in the 3100-3500 cm⁻¹ range) and a strong band for the C=N stretching of the imidamide group (around 1600-1650 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While N-H and C=N vibrations would be visible, the technique is often more sensitive to the symmetric vibrations of the non-polar aromatic rings, providing a detailed fingerprint of the carbocyclic skeletons.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. For the analogous compound N-(Naphthalen-1-yl)benzamide, studies show a significant dihedral angle between the naphthalene and phenyl rings. nih.gov A similar analysis for the target imidamide would reveal its solid-state conformation. Furthermore, it would elucidate the supramolecular architecture, showing how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonding involving the imidamide N-H groups.

Circular Dichroism and Other Chiroptical Methods (if applicable to chiral analogues)

This compound is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. This section would only be applicable if chiral derivatives or analogues of the compound were synthesized. If a chiral center were introduced, CD spectroscopy could be used to determine the stereochemistry and study conformational changes of the chiral molecule in solution.

N Naphthalen 1 Yl Benzenecarboximidamide As a Chemical Biology Scaffold: Design and Applications

Derivatization Strategies for Enhancing Biological Activity and Selectivity

The core structure of N'-(naphthalen-1-yl)benzenecarboximidamide offers multiple points for chemical modification to modulate its biological properties. Derivatization strategies typically focus on three key areas: the naphthalene (B1677914) ring, the benzene (B151609) ring, and the imidamide functional group. These modifications aim to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.

Naphthalene Ring Modifications: The naphthalene moiety can be substituted at various positions to explore structure-activity relationships (SAR). The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, potentially affecting its binding affinity to target proteins. For instance, the addition of hydroxyl or methoxy (B1213986) groups can introduce new hydrogen bonding opportunities, while halogenation can alter lipophilicity and metabolic stability.

Benzene Ring Modifications: Similarly, the benzene ring of the benzenecarboximidamide portion is a prime site for derivatization. Substituents on this ring can project into different regions of a target's binding pocket, allowing for fine-tuning of interactions. The nature and position of these substituents are critical in determining the compound's activity and selectivity profile.

Imidamide Group Modifications: The imidamide core itself can be a target for modification, although this is less common as it can significantly alter the fundamental chemical properties of the scaffold. N-alkylation or N-acylation of the imidamide nitrogens can be explored to modulate basicity and hydrogen bonding capacity.

A systematic approach to derivatization, often guided by computational modeling and SAR studies, is crucial for the rational design of analogs with improved biological profiles. The following table summarizes potential derivatization points and their intended effects:

| Derivatization Site | Example Substituents | Potential Effects on Biological Activity |

| Naphthalene Ring | -OH, -OCH₃, -Cl, -F | Altered electronics, new hydrogen bonds, modified lipophilicity |

| Benzene Ring | -NO₂, -NH₂, -CF₃, -CH₃ | Enhanced binding affinity, improved selectivity, modulated ADME properties |

| Imidamide Nitrogen | Alkyl chains, acyl groups | Altered basicity, modified hydrogen bonding potential |

Development of Chemical Probes and Tools Based on the Imidamide Scaffold

The this compound scaffold can be adapted for the development of chemical probes, which are essential tools for studying biological systems. These probes are designed to interact with specific targets and can be used for target identification, validation, and imaging.

Fluorescent Probes: By conjugating a fluorophore to the this compound core, fluorescent probes can be created. These probes can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the localization of the target within cells or tissues. The choice of fluorophore is critical and depends on the specific application, with considerations for factors like quantum yield, photostability, and spectral properties.

Biotinylated Probes: The attachment of a biotin (B1667282) tag to the scaffold allows for the affinity-based purification of target proteins. After the biotinylated probe binds to its target, the complex can be captured using streptavidin-coated beads. Subsequent proteomic analysis can then identify the interacting proteins. This is a powerful method for de novo target identification.

Photoaffinity Probes: For covalent capture of the target protein, a photoreactive group, such as a diazirine or an azide (B81097), can be incorporated into the this compound structure. Upon photoactivation, the probe forms a covalent bond with its target, enabling more robust pull-down experiments and the mapping of binding sites.

The design of such chemical probes requires careful consideration of the attachment point for the tag or label to ensure that it does not disrupt the binding of the scaffold to its target.

Applications in High-Throughput Screening and Lead Optimization Efforts

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify initial "hits" with activity against a specific biological target. The this compound scaffold can be a valuable component of such screening libraries due to its drug-like properties and synthetic tractability.

Once a hit is identified from an HTS campaign, the subsequent process of lead optimization involves iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The derivatization strategies discussed in section 8.1 are central to this process. A systematic exploration of the chemical space around the initial hit can lead to the identification of a lead compound with a more desirable profile for further development.

The progress of lead optimization can be tracked by monitoring key parameters, as illustrated in the hypothetical table below:

| Compound ID | Modification | Target Affinity (IC₅₀, nM) | Selectivity (Fold) |

| Hit-1 | (Parent Scaffold) | 5,200 | 5 |

| Analog-1A | 4-Chloro on Benzene | 1,500 | 15 |

| Analog-2B | 6-Methoxy on Naphthalene | 850 | 25 |

| Lead-Candidate | Combined Modifications | 50 | >100 |

This iterative process of design, synthesis, and testing is fundamental to advancing a screening hit to a viable drug candidate.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful alternative to traditional HTS for identifying novel lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. These fragment hits can then be grown, linked, or merged to generate more potent leads.

The this compound scaffold itself may be too large to be considered a "fragment" in the strictest sense of FBDD's "Rule of Three". However, its constituent parts, such as a substituted naphthalene or a benzamidine (B55565) moiety, could be identified as initial fragment hits. In such a scenario, the this compound structure could serve as a template for linking these fragments.

Alternatively, if a derivative of this compound is identified as a hit from a traditional screen, it can be deconstructed into smaller fragments to understand the key binding interactions. This "SAR by fragments" approach can provide valuable insights for subsequent lead optimization. The principles of FBDD, such as ligand efficiency, can be applied to guide the optimization of larger hits derived from this scaffold.

Concluding Perspectives and Future Research Trajectories

Unresolved Challenges and Knowledge Gaps in N'-(Naphthalen-1-yl)benzenecarboximidamide Research

A thorough review of scientific literature reveals a significant scarcity of research dedicated to this compound. While its basic chemical identity is established, its broader scientific profile is almost entirely undefined. This presents a foundational challenge and a wide-open field for discovery.

Key knowledge gaps include:

Physicochemical Characterization: Beyond predicted properties such as molecular weight and formula, empirical data on its solubility, stability, crystal structure, and spectroscopic characteristics are not available in published research. lookchem.comnih.gov

Biological Activity: There is a complete lack of published studies on the biological effects of this compound. Its pharmacological, toxicological, and metabolic profiles are entirely unknown.

Synthetic Methodologies: While chemical databases suggest the existence of synthetic routes, detailed, optimized, and scalable synthesis protocols are not described in accessible research literature.

Reaction Chemistry: The reactivity of the compound, including its potential as a precursor or intermediate in the synthesis of other molecules, has not been investigated.

These gaps represent the primary unresolved challenges, as no body of work exists to build upon, critique, or refine.

Emerging Methodologies and Technologies for Comprehensive Analysis

Future research to fill the knowledge gaps surrounding this compound would benefit from the application of modern analytical and computational techniques. A systematic approach to characterizing this compound for the first time could involve a suite of advanced methodologies.

Table 1: Potential Methodologies for Characterizing this compound

| Area of Investigation | Emerging Methodology/Technology | Objective |

|---|---|---|

| Structural Analysis | Single-Crystal X-ray Diffraction | To definitively determine the three-dimensional atomic arrangement and crystal packing of the molecule. |

| 2D Nuclear Magnetic Resonance (NMR) | To provide detailed insights into the molecular structure, connectivity, and conformation in solution. | |

| Biological Screening | High-Throughput Screening (HTS) | To rapidly screen the compound against a wide array of biological targets (e.g., enzymes, receptors) to identify potential bioactivity. |

| In Silico Molecular Docking | To computationally predict potential binding affinities and modes of interaction with various protein targets, guiding experimental work. | |

| Physicochemical Profiling | Differential Scanning Calorimetry (DSC) | To determine thermal properties such as melting point and phase transitions with high precision. |

These technologies would enable a foundational, multi-faceted characterization of the molecule, moving it from a simple catalog entry to a well-documented chemical entity.

Potential for Novel Applications and Interdisciplinary Research Synergies

Given the absence of existing research, the potential applications of this compound are purely speculative. However, its constituent chemical motifs—a naphthalene (B1677914) ring and a benzenecarboximidamide group—can suggest hypothetical areas of inquiry. The development of this compound could foster interdisciplinary collaborations.

Medicinal Chemistry: The imidamide functional group is a known pharmacophore in various biologically active compounds. Future research could explore if this compound or its derivatives exhibit any therapeutic potential, for instance, as enzyme inhibitors or receptor modulators. This would necessitate collaboration between synthetic chemists and pharmacologists.

Materials Science: Naphthalene derivatives are integral to the development of organic electronics, dyes, and polymers. Investigations into the photophysical properties (fluorescence, phosphorescence) of this compound could reveal its potential as a novel organic material. Such research would bridge organic chemistry with materials science and engineering.

Chemical Biology: If the compound is found to have a specific biological activity, it could be developed into a chemical probe. By modifying its structure to incorporate reporter tags, it could be used to study biological pathways or to identify new drug targets, creating a synergy between chemistry and molecular biology.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N'-(Naphthalen-1-yl)benzenecarboximidamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions between naphthalen-1-amine derivatives and activated benzene carboximidamide precursors. Key parameters include temperature control (e.g., 60–80°C for condensation), solvent selection (e.g., DMF or ethanol for solubility), and stoichiometric ratios of reactants. Catalytic acid or base may enhance reaction efficiency. Purity can be monitored using TLC or HPLC, with recrystallization in ethanol as a common purification step .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and imidamide functional groups. For example, the naphthalene protons appear as multiplet signals at δ 7.2–8.5 ppm, while the imidamide NH protons resonate near δ 8.0–9.0 ppm .

- FT-IR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the imidamide moiety .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodological Answer : Solubility in polar solvents like DMSO (≥13.5 mg/mL) and water (limited solubility) necessitates stock solution preparation in DMSO followed by dilution in aqueous buffers. Precipitation risks in high-salt buffers require optimization via co-solvents (e.g., PEG-400) or surfactants. Solubility data should be validated using UV-Vis spectroscopy at λ_max ≈ 260 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-resolution data. Key steps:

- Crystal growth via slow evaporation in ethanol/water mixtures.

- Data collection at 100 K to minimize thermal motion.

- Hydrogen bonding and π-π stacking interactions between naphthalene rings and imidamide groups are critical for validating molecular packing .

Q. What strategies address contradictions in toxicity data for naphthalene-containing compounds like this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., metabolic activation vs. detoxification pathways) require:

- In vitro assays : HepG2 cell viability assays with CYP450 inhibitors to identify bioactivation mechanisms.

- Computational modeling : QSAR models to predict hepatotoxicity based on substituent effects (e.g., electron-withdrawing groups reducing metabolic liability) .

- Comparative studies : Cross-referencing with structurally analogous compounds (e.g., 1-naphthylamine derivatives) to contextualize toxicity thresholds .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with biological targets?

- Methodological Answer :

- Covalent binding : Use LC-MS/MS to detect adduct formation with nucleophilic residues (e.g., cysteine or lysine). Time-dependent inhibition assays with pre-incubation steps further confirm covalent mechanisms .

- Non-covalent interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values). Competitive displacement assays with known inhibitors validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。